![molecular formula C12H12BrN3O2 B113517 Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264042-04-7](/img/structure/B113517.png)
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate
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Description
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the linear formula C12H12BrN3O2 . It is a part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate has been reported in the literature. For instance, a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, potassium hydroxide, and ethanol was refluxed for two hours . Another study reported the synthesis of pyrazole derivatives via a cyclo-condensation of substituted benzaldehyde, malononitrile, and phenyl hydrazine .Scientific Research Applications
Antileishmanial and Antimalarial Drug Development
This compound has shown promise in the development of drugs for treating tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, including derivatives of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate, have been synthesized and evaluated for their antileishmanial and antimalarial activities. These studies have revealed that certain derivatives exhibit significant activity against Leishmania species and Plasmodium berghei, offering a potential pathway for the development of new pharmacophores in antiparasitic drug design .
Synthesis of Antidepressant Molecules
Research indicates that pyrazole derivatives can play a crucial role in the synthesis of antidepressant molecules. The compound may serve as a precursor in metal-catalyzed reactions to create key structural motifs found in antidepressants. This includes the potential development of novel dual- or multi-target antidepressants, which could offer rapid onset, lower side effects, and enhanced cognitive function .
Chemical Research and Rare Chemical Collections
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is part of rare and unique chemical collections provided to early discovery researchers. Although not much analytical data is collected for such compounds, they are essential for experimental and early-stage chemical research, where researchers assume responsibility for confirming product identity and purity .
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to justify their biological activity. For instance, docking studies on enzymes like Lm-PTR1, complexed with other compounds, have helped in understanding the interactions at the molecular level, which is crucial for rational drug design .
Synthesis of Hydrazine-Coupled Pyrazoles
Hydrazine-coupled pyrazoles have been synthesized using Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate derivatives. These compounds have been verified through techniques like FTIR and NMR, indicating the compound’s utility in creating diverse pyrazole-based structures with potential pharmacological effects .
Catalytic Synthesis Procedures
The compound is potentially involved in catalytic synthesis procedures that are pivotal in medicinal chemistry. It could be used in reactions catalyzed by transition metals to synthesize complex molecules, including those with pharmaceutical applications .
Multicomponent Synthesis Protocols
In the field of organic synthesis, Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate may be used in one-pot, multicomponent synthesis protocols. This approach is valuable for constructing diverse chemical libraries quickly and efficiently .
properties
IUPAC Name |
ethyl 5-amino-1-(4-bromophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLALDDPGDDTIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566686 |
Source
|
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
1264042-04-7 |
Source
|
Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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